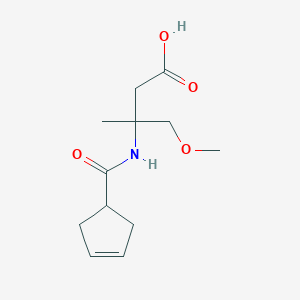![molecular formula C14H18FNO4 B6663609 3-[(2-Fluoro-5-methylbenzoyl)amino]-4-methoxy-3-methylbutanoic acid](/img/structure/B6663609.png)
3-[(2-Fluoro-5-methylbenzoyl)amino]-4-methoxy-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Fluoro-5-methylbenzoyl)amino]-4-methoxy-3-methylbutanoic acid is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine and methoxy groups in its structure can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluoro-5-methylbenzoyl)amino]-4-methoxy-3-methylbutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The synthesis begins with the preparation of 2-fluoro-5-methylbenzoic acid, which can be achieved through the fluorination of 5-methylbenzoic acid.
Amidation Reaction: The benzoyl intermediate is then reacted with an appropriate amine to form the benzoylamino derivative.
Methoxylation and Methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluoro-5-methylbenzoyl)amino]-4-methoxy-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the benzoyl group to a benzyl group.
Substitution: The fluorine atom in the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-[(2-Fluoro-5-methylbenzoyl)amino]-4-methoxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(2-Fluoro-5-methylbenzoyl)amino]-4-methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The methoxy and methyl groups can also play a role in modulating its activity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylbenzoic acid: A precursor in the synthesis of the target compound.
3-Methoxy-4-methylbenzoic acid: Shares structural similarities but lacks the fluorine atom.
N-(2-Fluoro-5-methylphenyl)acetamide: Another compound with a similar benzoylamino structure.
Uniqueness
3-[(2-Fluoro-5-methylbenzoyl)amino]-4-methoxy-3-methylbutanoic acid is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
3-[(2-fluoro-5-methylbenzoyl)amino]-4-methoxy-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-9-4-5-11(15)10(6-9)13(19)16-14(2,8-20-3)7-12(17)18/h4-6H,7-8H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBLCGWKARYWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)NC(C)(CC(=O)O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-Chloro-4-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]phenoxy]acetic acid](/img/structure/B6663531.png)
![2-[2-Chloro-4-(oxane-4-carbonylamino)phenoxy]acetic acid](/img/structure/B6663537.png)
![2-[2-Chloro-4-(2-methoxypropanoylamino)phenoxy]acetic acid](/img/structure/B6663545.png)
![2-[2-Chloro-4-[(1-methylsulfonylpiperidine-4-carbonyl)amino]phenoxy]acetic acid](/img/structure/B6663547.png)
![2-[2-Chloro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]phenoxy]acetic acid](/img/structure/B6663554.png)
![3-[[2-(5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B6663576.png)
![3-(2-Methylphenyl)-3-[[2-[5-(4-methylphenyl)tetrazol-2-yl]acetyl]amino]propanoic acid](/img/structure/B6663581.png)
![3-[[4-[(3,5-Dimethylpyrazol-1-yl)methyl]benzoyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B6663600.png)
![3-(2,4-dimethoxyphenyl)-3-[[2-(2-oxo-3H-benzimidazol-1-yl)acetyl]amino]propanoic acid](/img/structure/B6663601.png)
![3-[(3,4-Dimethylbenzoyl)amino]-4-methoxy-3-methylbutanoic acid](/img/structure/B6663608.png)
![3-[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)amino]-4-methoxy-3-methylbutanoic acid](/img/structure/B6663611.png)


![4-Methoxy-3-methyl-3-[(1-naphthalen-1-yl-5-oxopyrrolidine-3-carbonyl)amino]butanoic acid](/img/structure/B6663636.png)
